molecular formula C14H9FN2O3 B11849432 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid CAS No. 96623-78-8

6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid

Cat. No.: B11849432
CAS No.: 96623-78-8
M. Wt: 272.23 g/mol
InChI Key: ZISJTKAJAHGVNL-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-4-hydroxyquinoline with pyrrole under specific conditions to introduce the pyrrol-1-yl group at the 7-position. The reaction conditions often involve the use of a suitable solvent, such as acetic acid, and heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrrol-1-yl group enhances its reactivity and potential biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

6-fluoro-4-oxo-7-pyrrol-1-yl-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c15-10-5-8-11(6-12(10)17-3-1-2-4-17)16-7-9(13(8)18)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJTKAJAHGVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540830
Record name 6-Fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96623-78-8
Record name 6-Fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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